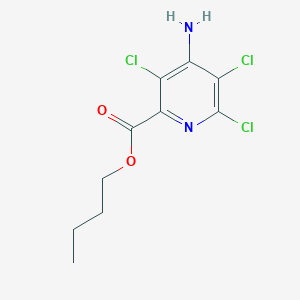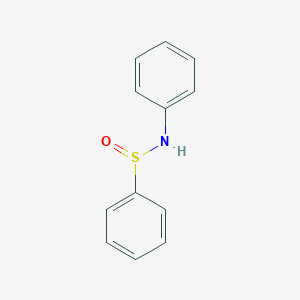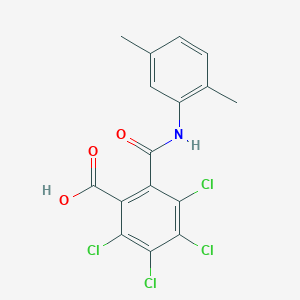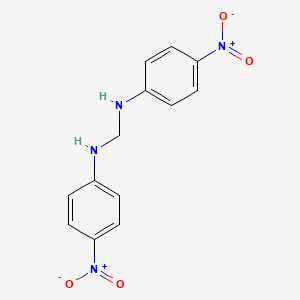
2-(2,6-Dichlorophenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenoxy)ethanol is an organic compound with the molecular formula C8H8Cl2O2. It is a chlorinated phenoxy compound, which means it contains a phenoxy group (a benzene ring bonded to an oxygen atom) with chlorine atoms attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCH}_2\text{CH}_2\text{OH} ]
This reaction typically requires a temperature of around 60-80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,6-dichlorophenol and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 2-(2,6-dichlorophenoxy)ethane.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(2,6-Dichlorophenoxy)acetaldehyde or 2-(2,6-Dichlorophenoxy)acetone.
Reduction: 2-(2,6-Dichlorophenoxy)ethane.
Substitution: Various substituted phenoxyethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorophenoxy)ethanol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the effects of chlorinated phenoxy compounds on biological systems.
Industry: Used in the production of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichlorophenoxy)ethanol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with chlorine atoms at different positions on the benzene ring.
2-(4-Chlorophenoxy)ethanol: Contains only one chlorine atom on the benzene ring.
2-(2,6-Dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(2,6-Dichlorophenoxy)ethanol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which affects its chemical reactivity and biological activity. This compound’s unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
42001-44-5 |
|---|---|
Molekularformel |
C8H8Cl2O2 |
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
HHKVIHAANGGFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


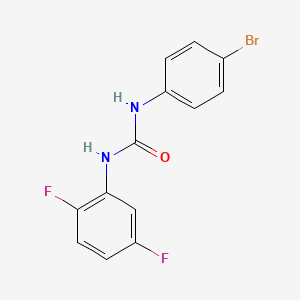

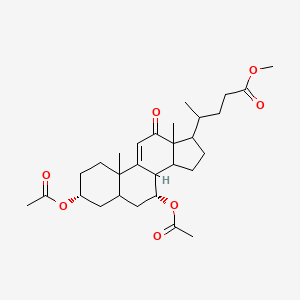
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
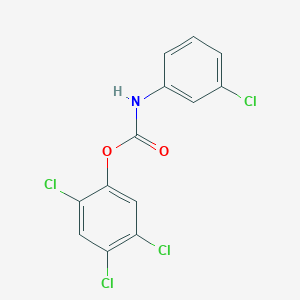
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
